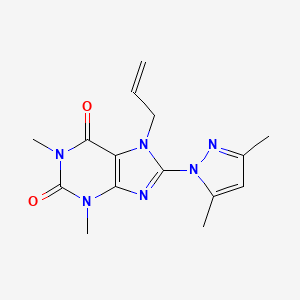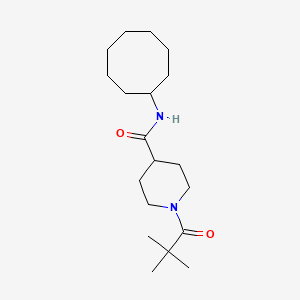![molecular formula C19H23N3O5S B4446483 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide](/img/structure/B4446483.png)
5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide
Descripción general
Descripción
5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered by scientists at the Scripps Research Institute, who identified it as a potent inhibitor of a protein called inositol-requiring enzyme 1 alpha (IRE1α). Since then, it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic benefits.
Mecanismo De Acción
5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide functions as an inhibitor of IRE1α, a protein that plays a critical role in the UPR pathway. When cells are under stress, IRE1α is activated and initiates a cascade of events that lead to the production of chaperone proteins that help the cell cope with the stress. However, if the stress is too severe or prolonged, IRE1α can initiate a process called apoptosis, which leads to cell death. 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide inhibits the activity of IRE1α, preventing it from initiating the UPR pathway and promoting cell survival.
Biochemical and Physiological Effects:
5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of IRE1α in a dose-dependent manner, with IC50 values in the low nanomolar range. It has also been shown to inhibit the proliferation of cancer cells and promote cell death in a variety of cancer cell lines. In vivo studies have shown that 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide can reduce tumor growth in mouse models of cancer, and improve glucose tolerance in mouse models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. It also has a well-defined mechanism of action, which makes it a useful tool for studying the UPR pathway and its role in disease. However, one limitation of 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide is that it is not selective for IRE1α, and can also inhibit other proteins in the UPR pathway. This can make it difficult to interpret the results of experiments using 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide, and may limit its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide. One area of interest is the development of more selective inhibitors of IRE1α, which could help to minimize the off-target effects of 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide. Another area of interest is the use of 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is interest in exploring the potential therapeutic applications of 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of IRE1α, a protein that plays a critical role in the unfolded protein response (UPR) pathway. The UPR pathway is activated when cells are under stress, such as during the development of cancer or neurodegenerative diseases. By inhibiting IRE1α, 5-({[4-(acetylamino)phenyl]amino}sulfonyl)-N-isopropyl-2-methoxybenzamide has the potential to prevent the activation of the UPR pathway and promote cell survival.
Propiedades
IUPAC Name |
5-[(4-acetamidophenyl)sulfamoyl]-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12(2)20-19(24)17-11-16(9-10-18(17)27-4)28(25,26)22-15-7-5-14(6-8-15)21-13(3)23/h5-12,22H,1-4H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGZZWNBHGNTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(acetylamino)-N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4446406.png)
![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446412.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide](/img/structure/B4446419.png)


![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-mesitylbutanamide](/img/structure/B4446436.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(cyclopentyloxy)-2-propanol hydrochloride](/img/structure/B4446447.png)


![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446477.png)
![N-(tert-butyl)-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4446489.png)
![8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione](/img/structure/B4446504.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)
